molecular formula C12H11NO B3011342 1-Methyl-4-phenylpyrrole-2-carbaldehyde CAS No. 1894638-82-4

1-Methyl-4-phenylpyrrole-2-carbaldehyde

Cat. No. B3011342
CAS RN: 1894638-82-4
M. Wt: 185.226
InChI Key: RPBUIXZTHXTBIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-phenylpyrrole-2-carbaldehyde (MPPC) is a chemical compound that has been widely studied due to its potential applications in scientific research. MPPC is a pyrrole aldehyde that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.

Scientific Research Applications

  • Green Chemistry and Synthesis Reactions

    • 1-Methyl-4-phenylpyrrole-2-carbaldehyde is used in Knoevenagel condensation reactions, performed in an ionic liquid at room temperature, achieving higher yields in shorter times compared to conventional procedures. This application demonstrates its utility in green chemistry and synthetic reactions (Hangarge, Jarikote, & Shingare, 2002).
  • Photochemical Studies

    • The compound has been studied in photochemical substitution reactions of halogenopyrrole derivatives. Its behavior under irradiation in various solvents, leading to different products, has been reported, indicating its potential in photochemistry (D’Auria et al., 1997).
  • Supramolecular Chemistry and Magnetism

    • It has been applied as a ligand for the coordination of paramagnetic transition metal ions, resulting in a {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior. This highlights its role in supramolecular chemistry and magnetism (Giannopoulos et al., 2014).
  • Antimicrobial Agent Development

    • The compound is used in the synthesis of novel antimicrobial agents. It is involved in the formation of compounds displaying broad-spectrum antimicrobial activities, showcasing its importance in pharmaceutical research (Bhat et al., 2016).
  • Structural Analysis in Crystallography

    • Studies on similar compounds have provided insights into the structural behavior of pyrrole rings, aiding in the understanding of molecular interactions in crystallography (Despinoy et al., 1998).
  • Synthesis of Versatile Intermediates

    • Its derivatives have been synthesized for use as versatile intermediates in the preparation of new chemical entities. These intermediates have applications in various chemical syntheses (Xu & Shi, 2011).
  • Modification of Polymers

    • The compound has been used in the synthesis and modification of polymers, demonstrating its utility in material science and polymer chemistry (Morozova et al., 2007).
  • Chemosensor Development

    • It has been utilized in the synthesis of a sensitive phosphorescent chemosensor for the detection of hypochlorite, contributing to advancements in sensor technology and analytical chemistry (Zhao et al., 2011).

properties

IUPAC Name

1-methyl-4-phenylpyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-13-8-11(7-12(13)9-14)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBUIXZTHXTBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.